molecular formula C9H8N2O3 B180023 2-Ethyl-6-nitro-1,3-benzoxazole CAS No. 13243-39-5

2-Ethyl-6-nitro-1,3-benzoxazole

Cat. No.: B180023
CAS No.: 13243-39-5
M. Wt: 192.17 g/mol
InChI Key: PCGXXJTVFLMTPJ-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethyl group at the 2-position and a nitro group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate in dry acetone . Another method involves the use of 2-aminophenol and nitrobenzaldehyde under acidic conditions to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal triflates and ionic liquids are often employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

    Cyclization: Acidic or basic conditions, appropriate catalysts.

Major Products Formed

    Reduction: 2-Ethyl-6-amino-1,3-benzoxazole.

    Substitution: Various alkyl or aryl derivatives of this compound.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

2-Ethyl-6-nitro-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-nitro-1,3-benzoxazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole ring can also interact with DNA and proteins, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-nitro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and nitro groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-ethyl-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGXXJTVFLMTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377028
Record name 2-ethyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13243-39-5
Record name 2-ethyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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